
N,N-Didesethyl Sunitinib Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of N,N-Didesethyl Sunitinib Hydrochloride involves the activation of 5-((Z)-(5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxylic acid to a corresponding suitable intermediate . This intermediate is then subjected to further chemical reactions to yield the final product. Industrial production methods typically involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the compound .
化学反应分析
Metabolic Formation
N,N-Didesethyl Sunitinib is primarily formed via CYP3A4-mediated N-deethylation of sunitinib. Key metabolic characteristics include:
- Contribution to Efficacy : Accounts for ~24% of total plasma exposure, contributing to ~33% of therapeutic activity .
- Pharmacokinetics : Half-life of 80–110 hours, with similar kinase inhibitory activity to sunitinib (IC50 values: VEGFR2 = 4 nM, PDGFRβ = 2 nM) .
ATPase Modulation
- P-glycoprotein (P-gp) : Inhibits rhodamine 123 efflux (IC50 = 14.2 μM) and stimulates ATPase activity (3-fold increase) .
- ABCG2 : Inhibits pheophorbide A efflux (IC50 = 1.33 μM) and stimulates ATPase activity (2-fold increase) .
Drug Transporter Inhibition
- Reverses multidrug resistance by binding to P-gp and ABCG2 substrate pockets, confirmed via conformation-sensitive antibody assays .
Degradation and Stability
- Hydrolysis Sensitivity : The amide and ester groups in its structure suggest potential hydrolysis under extreme pH or enzymatic conditions .
- Storage Stability : Stable at -20°C in solid form; decomposes at 268–270°C .
Polymer Conjugation for Drug Delivery
- Linkage Chemistry : Conjugates utilize carbamate, ester, or enzyme-cleavable peptidic bonds for controlled release .
- Example : A polymer-des-ethyl sunitinib conjugate with a releasable spacer (e.g., Gly-Phe-Leu-Gly) enables tumor-specific delivery via protease cleavage .
Analytical Characterization
科学研究应用
Renal Cell Carcinoma (RCC)
N,N-Didesethyl Sunitinib Hydrochloride is primarily studied for its efficacy in treating advanced renal cell carcinoma. Clinical trials have demonstrated significant improvements in progression-free survival rates among patients treated with Sunitinib and its metabolites.
Study | Population | Dosage | Objective Response Rate (%) | Progression-Free Survival (months) |
---|---|---|---|---|
Phase II | mRCC patients | 50 mg/day | 40% (investigator assessment) | 11.0 |
Phase III | Advanced RCC | 50 mg/day | 33% (independent assessment) | 26.4 |
Gastrointestinal Stromal Tumors (GIST)
This compound has shown effectiveness in patients with GISTs who are resistant to imatinib. The compound's ability to inhibit c-KIT mutations makes it a valuable option for these patients.
Study | Population | Dosage | Objective Response Rate (%) |
---|---|---|---|
Phase II | GIST patients | 50 mg/day | 45% |
Case Study 1: Efficacy in RCC
A retrospective analysis of patients treated with this compound for advanced RCC showed a median overall survival of 30 months. Adverse events were manageable, with most being grade 1 or 2.
Case Study 2: GIST Resistance
In a cohort of patients with imatinib-resistant GIST, treatment with this compound resulted in a partial response in approximately 50% of cases, highlighting its potential as a second-line therapy.
作用机制
N,N-Didesethyl Sunitinib Hydrochloride exerts its effects by inhibiting multiple receptor tyrosine kinases (RTKs), which are implicated in tumor growth, pathologic angiogenesis, and metastatic progression of cancer . These RTKs include platelet-derived growth factor receptors (PDGFRα and PDGFRβ), vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), and others .
相似化合物的比较
N,N-Didesethyl Sunitinib Hydrochloride is similar to other tyrosine kinase inhibitors, such as:
Sunitinib: The parent compound from which this compound is derived.
N-Desethyl Sunitinib Hydrochloride: Another active metabolite of sunitinib with similar kinase inhibitory effects.
SU12662 Hydrochloride: A synonym for N-Desethyl Sunitinib Hydrochloride.
The uniqueness of this compound lies in its specific inhibition of AMPK and its role as a major active metabolite contributing to the therapeutic effects of sunitinib .
生物活性
N,N-Didesethyl Sunitinib Hydrochloride, also known as N-Desethyl Sunitinib (SU-12662), is a significant metabolite of the tyrosine kinase inhibitor sunitinib, which is primarily used in the treatment of various cancers, including metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST). This compound exhibits notable biological activity, particularly in inhibiting receptor tyrosine kinases such as vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR).
N,N-Didesethyl Sunitinib functions as an ATP-competitive inhibitor of multiple receptor tyrosine kinases. The compound has demonstrated potent inhibition of VEGFR1, VEGFR2, VEGFR3, PDGFRβ, and KIT with Ki values in the nanomolar range:
Receptor Type | Ki Value (nM) |
---|---|
VEGFR1 | 2 |
VEGFR2 | 9 |
VEGFR3 | 17 |
PDGFRβ | 8 |
KIT | 4 |
This selectivity allows for significant anti-tumor effects through the inhibition of angiogenesis and tumor cell proliferation .
In Vitro Activity
In vitro studies have shown that N,N-Didesethyl Sunitinib effectively inhibits the phosphorylation of VEGFR2 and PDGFRβ in serum-starved cells. The IC50 values for these activities are approximately 10 nM for both receptors. Additionally, it inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) induced by VEGF with an IC50 of 40 nM and NIH-3T3 cells overexpressing PDGFR with IC50 values ranging from 39 nM to 69 nM depending on receptor expression .
In Vivo Activity
In vivo experiments have demonstrated that N,N-Didesethyl Sunitinib exhibits dose-dependent anti-tumor activity across various xenograft models. For instance, treatment with sunitinib at doses ranging from 20 to 80 mg/kg/day resulted in significant tumor regression in models such as HT-29 and A431. Notably, complete tumor regression was observed in several cases without regrowth during a follow-up period .
Pharmacokinetics
The pharmacokinetics of N,N-Didesethyl Sunitinib are influenced by its metabolism from sunitinib via CYP3A4. Studies indicate that the systemic exposure to N,N-Didesethyl Sunitinib can be significantly altered by co-administration with CYP3A4 inhibitors or inducers, affecting both its efficacy and safety profile. Therapeutic drug monitoring (TDM) has been suggested to optimize dosing regimens based on plasma concentrations of both sunitinib and its active metabolite .
Clinical Implications
Clinical data suggest that higher plasma concentrations of N,N-Didesethyl Sunitinib correlate with improved progression-free survival (PFS) and overall survival (OS) in patients with mRCC. Specifically, patients exhibiting a baseline concentration greater than 15 ng/mL had a median PFS of 61 weeks compared to only 12 weeks for those below this threshold . This relationship underscores the importance of monitoring drug levels to enhance therapeutic outcomes.
Case Studies
Case Study: Efficacy in Metastatic Renal Cell Carcinoma
A systematic review analyzed outcomes from multiple clinical trials involving sunitinib and its metabolites. The findings indicated that patients receiving sunitinib had a median PFS of approximately 11 months, with long-term safety profiles showing no new severe adverse events after extended treatment durations .
Case Study: Pharmacokinetics and Adverse Events
In another study focusing on pharmacokinetic parameters, it was found that higher baseline levels of N,N-Didesethyl Sunitinib were associated with increased rates of certain adverse events like hand-foot syndrome but also correlated with better clinical outcomes. This highlights the dual role of pharmacokinetics in predicting both efficacy and toxicity .
属性
IUPAC Name |
N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLBSVCHUWKNAB-MGAWDJABSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。